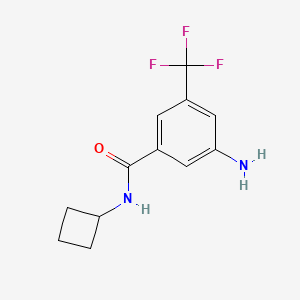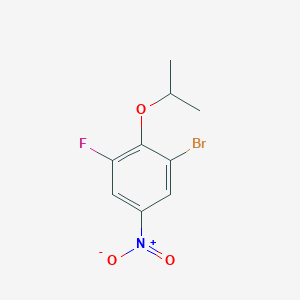![molecular formula C9H6F2O2 B8124000 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole](/img/structure/B8124000.png)
2,2-Difluoro-5-vinyl-benzo[1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-5-vinyl-benzo[1,3]dioxole: is an organic compound characterized by the presence of a dioxole ring substituted with two fluorine atoms and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole typically involves the fluorination of benzo[1,3]dioxole derivatives. One common method includes the reaction of benzo[1,3]dioxole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The vinyl group can be introduced through a subsequent vinylation reaction using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding dioxole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), alkyl halides, in the presence of catalysts or under UV light.
Major Products:
Oxidation: Formation of dioxole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced dioxole compounds.
Substitution: Formation of halogenated or alkylated dioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications due to its unique fluorine atoms, which can enhance contrast in imaging techniques .
Medicine: The compound’s fluorinated structure makes it a candidate for drug development, as fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is used in the production of specialty polymers and materials with enhanced properties such as increased thermal stability and chemical resistance .
Wirkmechanismus
The mechanism by which 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole exerts its effects is primarily through its interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, potentially altering their activity. The vinyl group allows for further functionalization, enabling the compound to participate in diverse biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
- 2,2-Difluoro-5-aminobenzodioxole
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Uniqueness: 2,2-Difluoro-5-vinyl-benzo[1,3]dioxole is unique due to the presence of both fluorine atoms and a vinyl group, which confer distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the vinyl group allows for versatile chemical modifications. This combination makes it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
5-ethenyl-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c1-2-6-3-4-7-8(5-6)13-9(10,11)12-7/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGAWUPWVKBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Acetoxymethyl)-3-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]phenylboronic Acid Pinacol Ester](/img/structure/B8123930.png)



![[1-(4-Bromo-2-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8123949.png)









